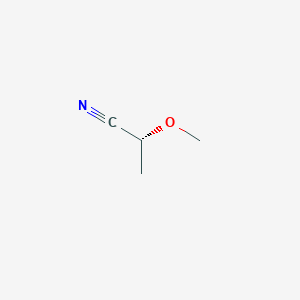

(R)-(+)-2-Methoxypropionitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQDYSOPQHZAQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420648 | |

| Record name | (2R)-2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299396-92-2 | |

| Record name | (2R)-2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Methoxypropionitrile

This document serves as a comprehensive technical guide on the essential physical properties of (R)-(+)-2-Methoxypropionitrile (CAS No: 64531-49-3). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple data sheet to provide contextual insights into the practical application and measurement of these properties, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction: The Significance of a Chiral Building Block

This compound is a chiral molecule of significant interest in the fields of medicinal and agricultural chemistry. As an enantiomerically pure building block, it provides a valuable scaffold for the synthesis of complex molecular targets where specific stereochemistry is critical for biological activity.[1][2][3] The precise three-dimensional arrangement of its atoms—specifically the methoxy and nitrile groups around the chiral center—allows for stereoselective transformations, which is a cornerstone of modern drug design.[2][4]

Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to its practical use. These properties govern its purification, handling, storage, and reactivity. For a process chemist scaling a synthesis or a medicinal chemist designing a new reaction, this data is critical for ensuring safety, efficiency, and, most importantly, the stereochemical integrity of the final product.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in a laboratory setting. For enantiomers, physical properties such as boiling point, density, and refractive index are identical.[5][6] The data presented below is for the stereochemically defined methoxypropionitrile.

| Property | Value | Significance in Application |

| Molecular Formula | C₄H₇NO | Provides the elemental composition.[7] |

| Molecular Weight | 85.10 g/mol | Essential for stoichiometric calculations in reaction design.[7][8] |

| CAS Number | 64531-49-3 | The unique identifier for the (R)-(+) enantiomer.[7] |

| Appearance | Colorless Oil | A primary visual check for material purity. Deviations may indicate contamination.[9] |

| Boiling Point | 113 °C | Critical for purification via distillation and for defining reaction temperature limits.[9] |

| Density | 0.898 g/cm³ | Allows for accurate mass determination from a measured volume, crucial for dosing in reactions.[9] |

| Flash Point | 41.1 °C | A key safety parameter indicating the temperature at which the vapor can ignite.[9] |

The boiling point of 113 °C is a critical parameter for purification via distillation, allowing for its separation from solvents and lower or higher boiling impurities.[9] Similarly, its density is essential for converting between mass and volume, a frequent necessity in process chemistry where volumetric additions are common.[9]

The Defining Chiral Property: Optical Rotation

The defining characteristic that distinguishes this compound from its mirror image, (S)-(-)-2-Methoxypropionitrile, is its interaction with plane-polarized light. This phenomenon, known as optical activity, is the most direct experimental confirmation of a compound's chirality.[][11]

The "(+)" designation in the compound's name indicates that it is dextrorotatory , meaning it rotates the plane of polarized light in a clockwise direction.[12] The magnitude of this rotation under specific conditions is known as the specific rotation , a fundamental physical constant for any chiral molecule.

Experimental Workflow: Determination of Specific Rotation

The measurement of optical rotation is performed using a polarimeter. The trustworthiness of this measurement relies on a rigorously controlled and documented procedure.

Principle of Polarimetry

A polarimeter measures the angle of rotation caused by a chiral substance in solution. The light source is first passed through a fixed polarizer, after which the plane-polarized light travels through the sample. The chiral molecules in the sample rotate this plane, and a second, rotatable polarizer (the analyzer) is adjusted to measure the angle of this rotation.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable achiral solvent (e.g., 10.0 mL of chloroform or ethanol). The concentration (c), in g/mL, must be calculated precisely.

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to stabilize.[13] Fill the sample cell with the pure solvent and place it in the instrument. Zero the reading; this accounts for any minor rotation from the solvent or the cell itself.

-

Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path. Place the cell back into the polarimeter.

-

Record Observation: Record the observed rotation (α) in degrees. The measurement should be taken at a controlled temperature (e.g., 20°C or 25°C).

-

Calculate Specific Rotation: Use the standard formula to calculate the specific rotation [α]:[12][14]

[α]Tλ = α / (l × c)

Where:

-

α = observed rotation in degrees.

-

l = path length of the sample cell in decimeters (dm) (typically 1 dm).

-

c = concentration of the solution in g/mL.

-

T = temperature in degrees Celsius.

-

λ = wavelength of the light source in nanometers (e.g., "D" for the sodium D-line).

-

This empirically determined value serves as the benchmark for quality control of all future batches.

Hazard Identification and Safe Handling

As a responsible scientist, understanding the hazards associated with a chemical is paramount. While specific GHS data for the single (R)-(+) enantiomer is not published, the data for the racemic mixture, 2-Methoxypropanenitrile (CAS 33695-59-9) , provides the necessary guidance for safe handling. It is prudent to treat the enantiomer with the same precautions.[8]

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Physical | GHS02 | Warning | H226: Flammable liquid and vapor.[8] |

| Health | GHS07 | Warning | H302: Harmful if swallowed.[8]H312: Harmful in contact with skin.[8]H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H332: Harmful if inhaled.[8]H335: May cause respiratory irritation.[8] |

Recommended Handling and Storage Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[15] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] It should be stored separately from strong oxidizing agents, acids, and bases.[16][18]

-

Peroxide Formation: Like other ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light.[19] It is good practice to date the container upon opening and test for peroxides if stored for an extended period.

Application Context in Drug Development

The physical properties detailed in this guide have direct implications for the use of this compound in a drug development pipeline:

-

Process Chemistry & Scale-Up: The boiling point and density are essential for designing and scaling up purification processes like distillation and for ensuring accurate reagent charging in large reactors.

-

Quality Control (QC): The specific rotation is the primary QC metric used to verify the enantiomeric excess (ee) of the material, ensuring that the correct stereoisomer is being used in the synthesis.

-

Formulation & Pre-formulation: While not detailed here, solubility studies—which are dependent on the compound's physical properties—are critical for determining appropriate solvents for both reactions and early-stage drug formulation efforts.

-

Safety & Toxicology: Hazard information dictates the necessary safety protocols for handling the compound at all scales, from discovery labs to pilot plants.

Conclusion

This compound is a valuable chiral intermediate whose effective and safe use is predicated on a thorough understanding of its physical properties. This guide provides the core data, the experimental context for its verification, and the safety protocols necessary for its handling. For the research scientist, this information forms the foundation for incorporating this building block into synthetic routes with confidence, control, and a commitment to scientific rigor.

References

-

2-Methoxypropanenitrile C4H7NO, Formula,NMR... Chemical Synthesis. [Link]

-

Determination Techniques for Absolute Configuration of Chiral Compound . Creative Biostructure. [Link]

-

Physical properties and enantiomeric composition . ResearchGate. [Link]

-

2-Methoxypropanenitrile | C4H7NO . PubChem, National Institutes of Health. [Link]

-

2-Methoxypropanenitrile(CAS# 33695-59-9) . angenechemical.com. [Link]

-

Chirality. Physical Chemistry . ResearchGate. [Link]

-

Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution . PubMed Central, National Institutes of Health. [Link]

-

(S)-(-)-2-Methoxypropionitrile . Pharmaffiliates. [Link]

-

Chirality detection of biological molecule through spin selectivity effect . AIP Publishing. [Link]

-

Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions . ResearchGate. [Link]

-

Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry . The Organic Chemistry Tutor via YouTube. [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis . Hilaris Publisher. [Link]

-

Specific rotation . Wikipedia. [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis . Hilaris Publisher. [Link]

-

Specific Rotation and Observed Rotation Calculations in Optical Activity . Leah4sci via YouTube. [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes . MDPI. [Link]

-

Enantioselective synthesis of chiral BCPs . PubMed Central, National Institutes of Health. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. scbt.com [scbt.com]

- 8. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 11. Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 14. m.youtube.com [m.youtube.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.at [fishersci.at]

- 19. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to (R)-(+)-2-Methoxypropionitrile for Advanced Research Applications

This guide provides a comprehensive technical overview of (R)-(+)-2-Methoxypropionitrile, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its core chemical and physical properties, provides detailed methodologies for its synthesis and enantiomeric analysis, and outlines critical safety and handling protocols.

Core Characteristics and Physicochemical Properties

This compound is a chiral nitrile that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its unique structure, featuring a methoxy group and a nitrile on a chiral center, allows for diverse chemical transformations.

Table 1: Physicochemical Properties of 2-Methoxypropionitrile

| Property | Value | Source(s) |

| CAS Number | 64531-49-3 for (R)-enantiomer; 33695-59-9 for racemate | ; |

| Molecular Formula | C₄H₇NO | |

| Molecular Weight | 85.10 g/mol | ; |

| Appearance | Colorless to pale yellow liquid (predicted) | General chemical properties |

| Boiling Point | ~110 °C (for the similar 3-methoxypropionitrile) | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetonitrile) |

Structural Representation

The structure of this compound is characterized by a stereogenic center at the C2 position, leading to its optical activity.

Caption: 2D and pseudo-3D representations of this compound.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A highly effective method is the enantioselective hydrocyanation of the corresponding vinyl ether, 2-methoxypropene, using a chiral catalyst system. This approach avoids the handling of highly toxic hydrogen cyanide directly and allows for high levels of stereocontrol.[1]

Conceptual Workflow for Enantioselective Synthesis

Caption: General workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is based on the principles of chiral Brønsted acid-catalyzed hydrocyanation of vinyl ethers.[2][3]

-

Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid derivative) is dissolved in a dry, aprotic solvent such as toluene or dichloromethane.

-

Reaction Setup: The catalyst solution is cooled to the desired temperature (typically between -78 °C and 0 °C) to enhance enantioselectivity.

-

Substrate Addition: 2-Methoxypropene is added to the cooled catalyst solution, followed by the addition of a proton source like phenol.

-

Cyanide Source Addition: Trimethylsilyl cyanide (TMSCN) is then added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Quenching and Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.45 | Doublet | ~7.0 | CH-CH₃ |

| ~3.40 | Singlet | - | O-CH₃ | |

| ~3.80 | Quartet | ~7.0 | CH -CH₃ | |

| ¹³C | ~18 | - | - | CH-C H₃ |

| ~52 | - | - | O-C H₃ | |

| ~65 | - | - | C H-CH₃ | |

| ~118 | - | - | C ≡N |

Predicted values are based on the analysis of similar structures and general NMR principles.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and ether functional groups.

-

C≡N stretch: A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹.[4]

-

C-O stretch: A strong absorption band corresponding to the ether linkage is anticipated around 1050-1150 cm⁻¹.[5]

-

C-H stretch: Absorptions for sp³ C-H bonds will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), and the cyano group ([M-26]⁺). Alpha-cleavage adjacent to the ether oxygen is also a probable fragmentation pathway.[2]

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical parameter and is typically determined by chiral HPLC.

Method Development Strategy

A systematic approach to developing a chiral HPLC method involves screening different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.

Caption: A workflow for chiral HPLC method development.

Illustrative HPLC Protocol

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is selected.

-

Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

-

Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., ~210 nm for the nitrile group) is used.

-

Sample Preparation: A dilute solution of the sample in the mobile phase is prepared.

-

Injection and Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral synthon due to the synthetic versatility of the nitrile and the stereochemical information embedded in the molecule.

-

Pharmaceutical Intermediates: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of chiral building blocks for drug synthesis.[4]

-

Asymmetric Synthesis: The defined stereochemistry at the C2 position can be used to induce chirality in subsequent reactions, making it a useful tool in asymmetric synthesis.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chiral building block with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical research. Its enantioselective synthesis, enabled by modern catalytic methods, provides access to a valuable tool for the construction of complex, stereochemically defined molecules. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- Lu, C., Su, X., & Floreancig, P. E. (2013). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 78(15), 7785–7791.

-

PubChem. (n.d.). 2-Methoxypropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Lu, C., & Floreancig, P. E. (2012). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. Organic Letters, 14(17), 4584–4587.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

- Buchwald, S. L., & Carpenter, C. W. (2019).

-

Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

- OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax.

- BenchChem. (2023). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.

- Phenomenex. (n.d.).

- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Jin, Z. (2020). Dual electrocatalysis enables enantioselective hydrocyanation of conjugated alkenes.

- Ojima, I. (Ed.). (2000). Catalytic Asymmetric Synthesis (2nd ed.). Wiley-VCH.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

-

Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

- University of California, Davis. (n.d.). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. Enantioselective Radical Hydrocyanoalkylation of Alkenes via Photoenzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00214D [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Enantiopure 2-Methoxypropionitrile

Foreword: The Strategic Importance of Chiral 2-Methoxypropionitrile in Modern Drug Development

Enantiopure 2-methoxypropionitrile stands as a pivotal chiral building block in the landscape of contemporary pharmaceutical and agrochemical synthesis. Its bifunctional nature, possessing both a nitrile and a methoxy group at a stereogenic center, offers a versatile scaffold for the construction of complex molecular architectures with high biological activity. The nitrile moiety serves as a precursor to a variety of functional groups, including amines, carboxylic acids, and amides, while the methoxy group can influence the molecule's lipophilicity and metabolic stability. The precise control of the stereochemistry at the C2 position is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by its absolute configuration. This guide provides a comprehensive overview of the principal strategies for accessing enantiopure (R)- and (S)-2-methoxypropionitrile, with a focus on the underlying scientific principles and practical experimental considerations for researchers and professionals in drug development.

I. Retrosynthetic Analysis: Deconstructing the Pathway to Enantiopurity

A logical retrosynthetic disconnection of 2-methoxypropionitrile reveals its immediate precursor, the corresponding enantiopure 2-hydroxypropionitrile (lactonitrile). The primary challenge, therefore, lies in the stereoselective formation of this chiral cyanohydrin. The subsequent O-methylation is a relatively straightforward transformation.

Caption: Retrosynthetic analysis of enantiopure 2-methoxypropionitrile.

This analysis highlights three primary strategic approaches to achieving the desired enantiopure target molecule, which will be discussed in detail:

-

The Enzymatic Approach: Leveraging the high stereoselectivity of hydroxynitrile lyases (HNLs) for the synthesis of enantiopure lactonitrile.

-

The Chemical Catalysis Approach: Employing chiral metal complexes or organocatalysts to effect the asymmetric hydrocyanation of acetaldehyde.

-

The Kinetic Resolution Approach: Separating a racemic mixture of lactonitrile through enantioselective enzymatic transformation.

II. The Enzymatic Approach: Harnessing Nature's Catalysts for Superior Enantioselectivity

The use of hydroxynitrile lyases (HNLs) represents a highly efficient and environmentally benign route to enantiopure cyanohydrins.[1][2] These enzymes catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones with exceptional stereocontrol.[3][4][5] The choice between an (R)-selective or (S)-selective HNL dictates the absolute configuration of the resulting lactonitrile.

Causality Behind Experimental Choices:

The primary advantage of the enzymatic approach is the exceptionally high enantiomeric excess (ee) that can be achieved, often exceeding 99%. The reactions are typically performed under mild conditions in aqueous or biphasic systems, minimizing the risk of racemization and side reactions. The choice of an appropriate HNL is crucial and depends on the desired enantiomer. For instance, HNL from Prunus amygdalus (almonds) is (R)-selective, while HNL from Hevea brasiliensis (rubber tree) is (S)-selective. The substrate for the enzyme is acetaldehyde, which is highly volatile and can be challenging to handle. A practical alternative is the in situ generation of acetaldehyde from a stable precursor like acetaldehyde dimethyl acetal, which can be slowly hydrolyzed under the reaction conditions.

Experimental Protocol: Synthesis of (R)-2-Hydroxypropionitrile using (R)-HNL

This protocol describes the synthesis of (R)-lactonitrile from acetaldehyde dimethyl acetal using a commercially available (R)-selective hydroxynitrile lyase.

Materials:

-

Acetaldehyde dimethyl acetal

-

Citric acid

-

Sodium citrate

-

Hydrogen cyanide (or a safe in situ source like KCN/acetic acid)

-

(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Buffer Preparation: Prepare a 0.1 M citrate buffer (pH 4.5) by dissolving the appropriate amounts of citric acid and sodium citrate in deionized water.

-

Reaction Setup: In a temperature-controlled reactor, combine the citrate buffer and acetaldehyde dimethyl acetal.

-

Enzyme Addition: Add the (R)-hydroxynitrile lyase to the reaction mixture and stir gently.

-

Cyanide Addition: Slowly add a solution of hydrogen cyanide in MTBE to the reaction mixture over a period of 4-6 hours using a syringe pump. Maintain the temperature at 25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, extracting with dichloromethane, and analyzing by chiral GC or HPLC.

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with MTBE (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to afford crude (R)-2-hydroxypropionitrile. Further purification can be achieved by vacuum distillation.

| Parameter | Value |

| Enantiomeric Excess (ee) | >99% |

| Typical Yield | 85-95% |

| Reaction Temperature | 25 °C |

| pH | 4.5 |

III. The Chemical Catalysis Approach: Precision Control with Synthetic Catalysts

Asymmetric hydrocyanation of aldehydes using chiral catalysts provides a powerful alternative to enzymatic methods.[2] This approach often involves the use of a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a substoichiometric amount of a chiral metal complex or an organocatalyst.

Causality Behind Experimental Choices:

Chemical catalysis offers the advantage of broader substrate scope and the ability to tune the catalyst structure for optimal performance. Titanium-based catalysts, particularly those derived from salen ligands, have shown considerable success in the asymmetric cyanation of aldehydes. The chiral ligand creates a stereochemically defined environment around the metal center, directing the nucleophilic attack of the cyanide ion to one face of the aldehyde. The choice of solvent is critical to ensure catalyst solubility and stability. Non-polar aprotic solvents like toluene or dichloromethane are commonly used.

Experimental Protocol: Synthesis of (S)-2-Hydroxypropionitrile using a Chiral Titanium-Salen Catalyst

This protocol outlines the synthesis of (S)-lactonitrile via the asymmetric hydrocyanation of acetaldehyde using a well-defined chiral titanium-salen complex.

Materials:

-

Acetaldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

(S,S)-Titanium-salen complex

-

Toluene, anhydrous

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, argon-purged flask, dissolve the (S,S)-titanium-salen catalyst in anhydrous toluene.

-

Substrate Addition: Cool the solution to -78 °C and add acetaldehyde.

-

Cyanide Addition: Add TMSCN dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at -78 °C for 24 hours.

-

Quenching: Quench the reaction by adding 2 M hydrochloric acid.

-

Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

| Parameter | Value |

| Enantiomeric Excess (ee) | 90-98% |

| Typical Yield | 70-85% |

| Reaction Temperature | -78 °C |

| Catalyst Loading | 1-5 mol% |

IV. The Kinetic Resolution Approach: Separating Enantiomers through Selective Reaction

Kinetic resolution is a powerful technique for obtaining enantiopure compounds from a racemic mixture.[1] This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of 2-hydroxypropionitrile, enzymatic kinetic resolution using lipases is a particularly effective strategy.[3]

Causality Behind Experimental Choices:

Lipases are readily available, inexpensive, and exhibit high enantioselectivity in the acylation of a wide range of alcohols.[6][7] In the kinetic resolution of racemic lactonitrile, one enantiomer is preferentially acylated by the lipase, leaving the unreacted enantiomer in high enantiomeric excess. The choice of acyl donor and solvent can significantly impact the efficiency and selectivity of the resolution. Vinyl acetate is a common and effective acyl donor as the co-product, acetaldehyde, is volatile and does not interfere with the reaction. Non-polar organic solvents like hexane or MTBE are typically used. A key consideration in kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Experimental Protocol: Kinetic Resolution of Racemic 2-Hydroxypropionitrile using Lipase

This protocol describes the lipase-catalyzed kinetic resolution of racemic lactonitrile to obtain enantiopure (R)-2-hydroxypropionitrile.

Materials:

-

Racemic 2-hydroxypropionitrile

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Vinyl acetate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of racemic 2-hydroxypropionitrile in hexane, add immobilized Lipase B.

-

Acylation: Add vinyl acetate to the mixture and stir at 30 °C.

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted alcohol.

-

Separation: Filter off the immobilized enzyme.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (R)-2-hydroxypropionitrile and (S)-2-acetoxypropionitrile can be separated by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient).

| Parameter | Value |

| Enantiomeric Excess (ee) of (R)-lactonitrile | >98% |

| Typical Yield of (R)-lactonitrile | 40-48% |

| Reaction Temperature | 30 °C |

| Acyl Donor | Vinyl Acetate |

V. Final Step: O-Methylation of Enantiopure 2-Hydroxypropionitrile

Once the enantiopure lactonitrile is obtained by any of the above methods, the final step is the methylation of the hydroxyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5][8][9][10]

Causality Behind Experimental Choices:

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. To form the alkoxide of lactonitrile, a non-nucleophilic base such as sodium hydride (NaH) is ideal to avoid side reactions with the nitrile group. Methyl iodide is a highly reactive methylating agent. An aprotic polar solvent like tetrahydrofuran (THF) is suitable for this reaction as it solvates the cation of the alkoxide and does not interfere with the nucleophilic attack.

Caption: Williamson ether synthesis for the O-methylation of lactonitrile.

Experimental Protocol: O-Methylation of (R)-2-Hydroxypropionitrile

Materials:

-

(R)-2-Hydroxypropionitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation: In a flame-dried, argon-purged flask, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C.

-

Substrate Addition: Add a solution of (R)-2-hydroxypropionitrile in anhydrous THF dropwise to the sodium hydride suspension.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Work-up: Extract the mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude (R)-2-methoxypropionitrile can be purified by vacuum distillation.

| Parameter | Value |

| Typical Yield | 80-90% |

| Base | Sodium Hydride |

| Methylating Agent | Methyl Iodide |

| Solvent | Anhydrous THF |

VI. Characterization of Enantiopure 2-Methoxypropionitrile

The final product should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess.

| Technique | Expected Observations |

| ¹H NMR | Quartet for the methine proton (CH), doublet for the methyl protons (CH₃), and a singlet for the methoxy protons (OCH₃). |

| ¹³C NMR | Resonances for the nitrile carbon, the methine carbon, the methyl carbon, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption for the nitrile group (C≡N) around 2250 cm⁻¹. |

| Chiral GC or HPLC | A single peak corresponding to the desired enantiomer, allowing for the determination of enantiomeric excess. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 2-methoxypropionitrile (85.10 g/mol ). |

VII. Conclusion and Future Outlook

The synthesis of enantiopure 2-methoxypropionitrile can be achieved through several effective strategies. The enzymatic approach using hydroxynitrile lyases offers unparalleled enantioselectivity and mild reaction conditions, making it an attractive option for green and sustainable manufacturing. Chemical catalysis provides a versatile alternative with the potential for broader substrate scope and catalyst tunability. Kinetic resolution offers a practical method for resolving racemic mixtures, although it is inherently limited to a 50% theoretical yield for the desired enantiomer. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of production, cost considerations, and available resources. As the demand for enantiopure pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral building blocks like 2-methoxypropionitrile will remain a key area of research and development.

VIII. References

-

Martins, J. E. D., & de Souza, R. O. M. A. (2018). Enzymatic Kinetic Resolution of Mandelic Acid Derivatives. In Methods in Molecular Biology (Vol. 1685, pp. 139-148). Humana Press.

-

North, M., & Usanov, D. L. (2009). Asymmetric Cyanohydrin Synthesis. In Chiral Amine Synthesis (pp. 231-264). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Kamenik, Z., & Křen, V. (2017). Hydroxynitrile Lyases: A Versatile Class of Biocatalysts. Biotechnology Advances, 35(6), 757-773.

-

Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations (2nd ed.). Wiley-VCH.

-

Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer.

-

Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Bioactive Molecules. In Modern Asymmetric Synthesis (pp. 123-152). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

-

Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis with Heterobimetallic Lanthanoid Complexes. Chemical Reviews, 108(8), 2853-2873.

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

- 1. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipase-catalyzed chemo- and enantioselective acetylation of 2-alkyl/aryl-3-hydroxypropiophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Khan Academy [khanacademy.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Discovery and history of chiral methoxypropionitriles

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Methoxypropionitriles and Their Analogs

Abstract

Chiral nitriles, particularly those incorporating methoxy functionalities, represent a cornerstone in modern synthetic chemistry and drug development. Their unique electronic properties and stereochemical complexity make them invaluable precursors for a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the historical context, discovery, and evolution of synthetic strategies for preparing enantiomerically enriched methoxypropionitriles and related chiral structures. We will delve into the causality behind key experimental choices, from classical resolution to the advent of sophisticated asymmetric catalytic methods. Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a thorough understanding of this vital class of molecules.

The Foundational Importance of Chirality in Chemistry and Medicine

The concept of chirality, or 'handedness' in molecules, is fundamental to understanding the biological activity of pharmaceuticals. First unraveled by the pioneering work of Louis Pasteur in 1848, it was discovered that two molecules could be mirror images of each other—enantiomers—yet possess identical chemical formulas and physical properties in an achiral environment.[1][2][3] However, within the chiral environment of the body, these enantiomers can interact very differently with biological targets like enzymes and receptors.[1][4][5]

This stereospecificity is critical in drug design. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause harmful side effects.[5][6] The tragic case of thalidomide in the 1960s, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the importance of enantiomeric purity.[7] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and justification of each stereoisomer in a new drug.[4] This has driven significant innovation in the field of asymmetric synthesis—the selective production of a single enantiomer.[6][8]

The nitrile functional group (–C≡N) is a particularly versatile synthon in organic synthesis. It can be readily transformed into other critical functionalities such as amines, carboxylic acids, and heterocycles, which are ubiquitous in pharmaceuticals.[9] The combination of a chiral center and a nitrile group, especially when influenced by the electronic properties of a methoxy substituent, creates a powerful building block for complex molecular architectures.

Historical Perspective: From Racemates to Asymmetric Synthesis

The journey to obtaining enantiomerically pure compounds has been a long and evolving one.

-

Early Discoveries (19th Century): The story begins with Jean-Baptiste Biot's observation in 1812 that some natural compounds could rotate the plane of polarized light, a phenomenon he termed "optical rotation".[3] This was followed by Louis Pasteur's landmark separation of the enantiomeric crystals of sodium ammonium tartrate, physically demonstrating the existence of mirror-image molecules.[2][3]

-

The "Lock-and-Key" Model (Late 19th - Early 20th Century): Emil Fischer's "lock-and-key" metaphor in 1894 provided a conceptual framework for understanding how chiral molecules interact selectively with biological receptors.[2][7] This period also saw the first clear examples of differing biological activities between enantiomers, such as Arthur Cushny's work on epinephrine.[7]

-

The Rise of Asymmetric Catalysis (Mid-20th Century to Present): For decades, the primary method for obtaining single enantiomers was through the resolution of racemic mixtures, a often inefficient process. The development of asymmetric synthesis, using chiral catalysts to guide a reaction towards a specific enantiomer, revolutionized the field. This work, recognized with the 2001 Nobel Prize in Chemistry awarded to Knowles, Noyori, and Sharpless, made the large-scale production of single-enantiomer drugs feasible and cost-effective.[1]

Modern Synthetic Strategies for Chiral Nitriles

The synthesis of chiral nitriles, including methoxy-substituted variants, has advanced significantly with the development of transition-metal-catalyzed reactions. Among the most powerful and atom-economical methods is the asymmetric hydrocyanation of alkenes.[10][11]

Nickel-Catalyzed Asymmetric Hydrocyanation

Transition-metal-catalyzed asymmetric hydrocyanation represents one of the most direct strategies for producing chiral nitriles from simple alkene starting materials.[10] Nickel-based catalyst systems, in particular, have proven highly effective.

The core challenge in these reactions is controlling both regioselectivity (Markovnikov vs. anti-Markovnikov addition of the cyanide group) and enantioselectivity. A significant breakthrough has been the development of novel chiral phosphine and phosphite ligands that can precisely control the stereochemical environment around the metal center.[10][11]

Causality in Ligand Design: The dihedral angle of axially chiral biaryl-bisphosphine ligands is pivotal in defining the shape of the catalytic pocket.[10] By strategically modifying substituents on the ligand backbone, chemists can tune these angles to enhance both the reactivity and the stereoselectivity of the hydrocyanation process, enabling the synthesis of highly enantioenriched α-quaternary nitriles—a motif highly valued in pharmaceuticals for its ability to enhance metabolic stability.[10][11]

Diagram 1: General Workflow for Ni-Catalyzed Asymmetric Hydrocyanation

Caption: Conceptual workflow for cyanide-free chiral nitrile synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-2-phenylacetonitrile

While the direct asymmetric synthesis of simple chiral methoxypropionitriles is a specialized topic, the principles can be illustrated through the synthesis of related structures like 2-methoxy-2-phenylacetonitrile. The following protocol describes a Strecker-type cyanation of an acetal, a common method for generating α-alkoxynitriles. [12] Objective: To synthesize 2-methoxy-2-phenylacetonitrile from benzaldehyde dimethyl acetal using a heterogeneous catalyst.

Materials:

-

Benzaldehyde dimethyl acetal

-

Trimethylsilyl cyanide (TMSCN)

-

Cd(II)-Coordination Polymer Catalyst (as described in the literature)[12]

-

Solvent (e.g., Dichloromethane, Toluene)

-

Microwave reactor

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Catalyst Activation: The Cd(II)-coordination polymer catalyst is activated by heating under vacuum to remove coordinated solvent molecules.

-

Reaction Setup: In a microwave reaction vial, combine benzaldehyde dimethyl acetal (1.0 mmol), the activated catalyst (1 mol%), and the chosen solvent (5 mL).

-

Reagent Addition: Add trimethylsilyl cyanide (1.2 mmol) to the mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 30-60 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-methoxy-2-phenylacetonitrile.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Self-Validation and Causality:

-

Microwave Assistance: Using microwave irradiation accelerates the reaction, significantly reducing the time compared to conventional heating. [12]This is due to efficient and uniform heating of the polar reaction mixture.

-

Heterogeneous Catalyst: The use of a coordination polymer as a catalyst allows for easy separation from the reaction mixture by simple filtration, simplifying purification and enabling catalyst recycling. [12]* Solvent Choice: The yield of the reaction can be highly dependent on the solvent. [12]A solvent screen (as shown in the table below) is crucial for optimizing the reaction conditions. Non-polar aprotic solvents often give the best results.

Data Presentation: Solvent Effects on Yield

The choice of solvent significantly impacts the efficiency of the Strecker-type cyanation. Below is a summary of typical results from a solvent optimization study.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Dichloromethane | 80 | 30 | 85 |

| 2 | Toluene | 100 | 45 | 92 |

| 3 | Acetonitrile | 80 | 60 | 65 |

| 4 | Tetrahydrofuran | 80 | 60 | 78 |

| 5 | Solvent-Free | 100 | 20 | 95 |

| (Data is representative based on trends reported in the literature for similar reactions)[12] |

Applications and Future Outlook

Chiral methoxypropionitriles and their structural analogs are crucial intermediates in the synthesis of pharmaceuticals. The nitrile group serves as a gateway to primary amines, which are fundamental components of countless drug molecules. The methoxy group can modulate the electronic properties and metabolic stability of the final compound.

The field continues to evolve, with ongoing research focused on:

-

Development of Novel Catalysts: The design of more efficient, selective, and robust chiral catalysts, including those based on earth-abundant metals like iron, is a major goal. [13][14]* Continuous Flow Synthesis: Adapting these catalytic reactions to continuous flow systems can enhance safety, improve scalability, and increase productivity, which is particularly important for the synthesis of active pharmaceutical ingredients (APIs). [15]* Enantiodivergent Synthesis: Developing catalytic systems that can selectively produce either enantiomer of a product from the same starting material simply by changing a ligand or reaction condition is a highly sought-after goal. [10][11] The continued advancement in asymmetric synthesis will undoubtedly expand the toolkit available to medicinal chemists, enabling the creation of more complex and effective chiral drugs with improved safety profiles. [16][17]

References

-

Title: Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted a Source: American Chemical Society URL: [Link]

-

Title: Enantioselective Olefin Hydrocyanation Without Cyanide Source: PMC - NIH URL: [Link]

-

Title: Enantioselective Olefin Hydrocyanation Without Cyanide Source: ChemRxiv URL: [Link]

-

Title: Enantioselective Olefin Hydrocyanation without Cyanide Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Source: ResearchGate URL: [Link]

-

Title: p-METHOXYPHENYLACETONITRILE Source: Organic Syntheses Procedure URL: [Link]

- Title: Process for the preparation of methoxypropionitrile Source: Google Patents URL

-

Title: Development of Helical Chiral Catalysts and Their Applications in Asymmetric Catalysis Source: University of Miami URL: [Link]

-

Title: Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development Source: Research and Reviews URL: [Link]

-

Title: Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst Source: MDPI URL: [Link]

-

Title: Emerging Applications of Chiral Switching in Drug Discovery and Development Source: JOCPR URL: [Link]

-

Title: Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient Source: PMC - NIH URL: [Link]

- Title: Methoxypropionitrile prepn - from acrylonitrile and methanol using triethanolamine and ethylene oxide reaction prod as catalyst Source: Google Patents URL

-

Title: Chiral iron catalysts for asymmetric synthesis Source: PubMed URL: [Link]

-

Title: Chiral Drugs: An Overview Source: PMC - PubMed Central URL: [Link]

-

Title: Early history of the recognition of molecular biochirality Source: PubMed URL: [Link]

-

Title: Chirality timeline Source: Wikipedia URL: [Link]

-

Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]

-

Title: Chiral Drugs: A twisted tale in pharmaceuticals Source: Chiralpedia URL: [Link]

-

Title: (PDF) CHIRAL SYNTHESIS: AN OVERVIEW Source: ResearchGate URL: [Link]

-

Title: Role of Chirality in Drugs Source: Juniper Publishers URL: [Link]

-

Title: Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Chirality of New Drug Approvals (2013–2022): Trends and Perspectives Source: PubMed Central URL: [Link]

-

Title: Review of Synthetic Approaches Toward Maoecrystal V Source: RSC Publishing URL: [Link]

-

Title: The Origins of Chirality: From Light to Life Source: Chiralpedia URL: [Link]

-

Title: Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates Source: PubMed URL: [Link]

-

Title: Short, Enantioselective Synthesis of Mevalonic Acid Source: ChemRxiv URL: [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early history of the recognition of molecular biochirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P1. The Origins of Chirality: From Light to Life – Chiralpedia [chiralpedia.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Chirality timeline - Wikipedia [en.wikipedia.org]

- 8. rroij.com [rroij.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [scholarship.miami.edu]

- 14. Chiral iron catalysts for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to (R)-(+)-2-Methoxypropionitrile for Researchers and Drug Development Professionals

Abstract

(R)-(+)-2-Methoxypropionitrile is a chiral building block of increasing interest in synthetic and medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable synthon for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It navigates the complexities of sourcing this compound, including the critical issue of CAS number ambiguity, and offers insights into supplier qualification, quality control, and potential synthetic and analytical methodologies.

Introduction: The Significance of this compound

Chiral molecules are at the heart of modern drug discovery, with stereochemistry often dictating a compound's efficacy and safety profile. This compound, with its defined stereocenter adjacent to a nitrile and a methoxy group, presents a versatile scaffold for asymmetric synthesis. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the methoxy group can influence solubility and metabolic stability. These features make it a desirable intermediate in the synthesis of complex chiral molecules.

Navigating the Commercial Landscape: Suppliers and the CAS Number Conundrum

A significant challenge when sourcing this compound is the existence of multiple CAS numbers associated with it. This ambiguity can lead to confusion and the potential procurement of the incorrect material. Our investigation has identified two primary CAS numbers in the marketplace:

-

CAS 299396-92-2: Frequently listed by several chemical suppliers for this compound.

-

CAS 64531-49-3: Also associated with this compound by some vendors, while others designate this CAS number for the (S)-(-) enantiomer.

This discrepancy underscores the critical importance of rigorous supplier qualification and analytical verification upon receipt of the material.

Table 1: Commercial Suppliers of this compound

| Supplier | Stated CAS Number | Notes |

| Pharmaffiliates | 299396-92-2 | Listed as a compound useful in organic synthesis[1]. |

| EvitaChem | 299396-92-2 | Offers qualified products for this CAS number[2]. |

| BIOFOUNT | 299396-92-2 | Provides the compound for research and industrial use[3]. |

| Santa Cruz Biotechnology | 64531-49-3 | Marketed as a specialty product for proteomics research[4]. |

| Alfa Chemistry | 64531-49-3 | Lists this CAS for the (S)-(-) enantiomer, highlighting the ambiguity[5]. |

| Toronto Research Chemicals | 64531-49-3 | Includes this compound in their product listings. |

Supplier Qualification Workflow

Given the CAS number ambiguity, a robust supplier qualification process is paramount. The following workflow is recommended to ensure the procurement of the correct enantiomer with the required purity.

Sources

Safety and handling precautions for (R)-(+)-2-Methoxypropionitrile

An In-Depth Technical Guide to the Safe Handling of (R)-(+)-2-Methoxypropionitrile

Abstract: This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No. 64531-49-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures. It integrates toxicological hazards, physicochemical properties, and risk mitigation strategies to foster a culture of safety and ensure self-validating laboratory protocols.

A Note on Data Extrapolation: Comprehensive safety and toxicological data for the specific enantiomer this compound (CAS 64531-49-3) is not extensively published. Therefore, this guide is built upon a foundation of data from the racemic mixture, 2-Methoxypropanenitrile (CAS 33695-59-9)[1], and the closely related structural isomer, 3-Methoxypropionitrile (CAS 110-67-8)[2][3][4][5]. The fundamental chemical hazards associated with the methoxy and nitrile functional groups are expected to be identical.

Compound Profile and Hazard Identification

This compound is a chiral nitrile used in specialized organic synthesis.[6] Understanding its chemical identity is the first step in anticipating its behavior and associated risks.

Physicochemical Properties

The physical characteristics of a substance dictate its potential for exposure (e.g., volatility) and its behavior in an emergency, such as a fire or spill.

| Property | Value | Source |

| CAS Number | 64531-49-3 | [6] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | , [7][8] |

| Boiling Point | ~164-165 °C (for 3-Methoxypropionitrile) | [5] |

| Density | ~0.937 g/mL at 25 °C (for 3-Methoxypropionitrile) | [5] |

| Flash Point | 66 °C / 150.8 °F (Combustible Liquid) |

Toxicological and Hazard Summary

The primary hazards stem from its combustibility and the inherent toxicity of the nitrile functional group. Nitriles can be metabolized in the body, potentially releasing cyanide, which interferes with cellular respiration.[9][10]

| Hazard Class | GHS Classification & Hazard Statement | Causality & Implication |

| Acute Toxicity | Warning: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1] | The nitrile group can lead to systemic toxicity. Exposure via any route must be minimized. Symptoms may be delayed and include headache, dizziness, and nausea.[3] |

| Skin Irritation | Warning: Causes skin irritation (H315).[1] | The compound can defat the skin, leading to irritation and dermatitis. Prolonged contact must be avoided. |

| Eye Irritation | Warning: Causes serious eye irritation (H319).[2][3][4] | Direct contact can cause significant pain, redness, and potential damage to the cornea.[11] |

| Flammability | Warning: Combustible liquid (H227).[3][4] | The substance has a flash point above ambient temperature but can be ignited by heat, sparks, or open flames. Vapors can form explosive mixtures with air.[2][12] |

| Reactivity | Warning: May form explosive peroxides on prolonged storage.[9] | Like ethers, this compound can form peroxides when exposed to air and light over time. This presents a severe explosion risk, especially upon heating or distillation. |

The Hierarchy of Controls: A Risk-Based Approach

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Fig 1: The hierarchy of controls, prioritizing the most effective safety measures.

-

Elimination/Substitution: In a research context, eliminating the need for this specific chiral building block is often not possible. Substitution should be considered if a less hazardous alternative can achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical control measure. All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][13] The ventilation system should be explosion-proof.[12][14]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this reagent. This includes mandatory training on the specific hazards of nitriles.[15] Label all containers and storage areas clearly.[16][17]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Selection

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Viton® or Butyl Rubber Gloves. Nitrile gloves are NOT recommended for prolonged contact. | Nitriles can penetrate standard nitrile gloves. Check manufacturer's compatibility data. Always inspect gloves before use and remove them with care to avoid skin contamination.[14] |

| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield should be worn if there is a significant splash risk. | Protects against splashes and vapors that can cause severe eye irritation.[2][7] |

| Skin/Body Protection | Flame-retardant laboratory coat. Closed-toe shoes and long pants are mandatory. | Provides a barrier against skin contact and protects from fire hazards. |

| Respiratory Protection | Not required if handled inside a certified fume hood. If engineering controls fail, use a respirator with an organic vapor cartridge.[4] | A fume hood is the primary engineering control for respiratory protection. Respirators are for non-routine or emergency situations only.[15] |

Standard Operating Procedures: From Benchtop to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle.

Caption: Fig 2: A workflow for the safe management of the chemical from receipt to disposal.

Safe Handling and Storage Protocol

-

Pre-Use Checklist:

-

Confirm the location of the nearest safety shower and eyewash station.[2]

-

Review this guide and the manufacturer's SDS.

-

Inspect all PPE for integrity.

-

Ensure the chemical fume hood is operational.

-

-

Handling:

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.[10][14]

-

Use non-sparking tools.[14]

-

Keep away from incompatible materials: strong oxidizing agents, strong acids, and strong bases.[2][3] Mixing with strong acids can lead to violent reactions and the release of toxic gas.[9]

-

-

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][3][17] Refrigerated storage (2-8 °C) may be recommended.[8]

-

Segregate from incompatible chemicals.[17]

-

Peroxide Management: Upon receipt, date the container.[13] If the material is past its expiration date or shows signs of crystallization, do not handle it. Contact your institution's Environmental Health and Safety (EHS) department immediately, as this may indicate dangerous peroxide formation.[9]

-

Waste Disposal Protocol

-

Waste Identification: All materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, must be treated as hazardous waste.[16]

-

Segregation: Collect waste in a dedicated, clearly labeled, and chemically compatible container.[16] Do not mix with other waste streams, especially acidic waste.[16]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[16]

-

Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for disposal by a licensed contractor.[16]

Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency is critical to minimizing harm.

Exposure Response Protocol

| Exposure Route | Step-by-Step First Aid Procedure |

| Inhalation | 1. Immediately move the affected person to fresh air.[18] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[3][18] 3. Seek immediate medical attention. Inform medical personnel that the exposure involves a nitrile compound, with potential for cyanide poisoning.[19] |

| Skin Contact | 1. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water for at least 15 minutes.[18] 2. Use a safety shower if the contact area is large.[19][20] 3. Seek medical attention if irritation persists.[3] |

| Eye Contact | 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][14][20] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[3][7] 3. Seek immediate medical attention. Show the SDS to the attending physician. |

Spill Response Protocol

Caption: Fig 3: A decision-making workflow for responding to chemical spills.

-

Evacuate: For any large spill, or any spill outside of a fume hood, evacuate the immediate area and alert colleagues.[20]

-

Report: Call your institution's EHS department or emergency services. Provide the chemical name, location, and estimated quantity.[20]

-

Secure: Prevent entry into the affected area. Remove all ignition sources.[19]

-

Cleanup (Minor Spills Only): Only personnel trained in spill response and wearing appropriate PPE should attempt to clean a minor spill (<100 mL) inside a chemical fume hood.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or soda ash.[19]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[2][16]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

References

- NITRILES. (n.d.). CDC Stacks.

- SAFETY DATA SHEET for 1-Propene, 2-methoxy-. (2012, March 23). Thermo Fisher Scientific.

- SAFETY DATA SHEET for 3-Methoxypropionitrile. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET for 3-Methoxypropionitrile. (2025, September 18). Thermo Fisher Scientific.

- SAFETY DATA SHEET for 2-Iodo-2-methylpropionitrile. (n.d.). TCI Chemicals.

- 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). NJ.gov.

- SAFETY DATA SHEET for 1-Propene, 2-methoxy-. (2012, March 23). Fisher Scientific.

- 3-Methoxypropionitrile Safety Information. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET for Isopropylidenemalononitrile. (2016, December 20). Spectrum Chemical.

- SAFETY DATA SHEET for 1-Methoxy-2-propanol. (2025, July 31). Sigma-Aldrich.

- Proper Disposal of 2-Methoxy-2-methylpropanenitrile. (n.d.). Benchchem.

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.

- Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley.

- SAFETY DATA SHEET for 3-Methoxypropionitrile. (n.d.). Fisher Scientific.

- This compound. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET for 3-Methoxypropionitrile. (2023, September 29). Fisher Scientific.

- 2-Methoxypropanenitrile. (n.d.). PubChem.

- Acetonitrile Hazards and Safety Handling. (2024, January 10). Free Chemistry Online.

- Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.

- Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University.

- 3-Methoxypropionitrile Physical and Chemical Properties. (2024, April 9). ChemBK.

- Acrylonitrile MSDS. (n.d.). Fisher Scientific.

Sources

- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. fishersci.com [fishersci.com]

- 13. towson.edu [towson.edu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ehs.berkeley.edu [ehs.berkeley.edu]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. nj.gov [nj.gov]

- 20. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

An In-depth Technical Guide to the Chemical Stability and Storage of (R)-(+)-2-Methoxypropionitrile

Introduction

(R)-(+)-2-Methoxypropionitrile is a chiral nitrile of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific properties make it a valuable building block in the synthesis of complex molecules, where enantiomeric purity is paramount for biological activity and patient safety. The nitrile functional group, while versatile in chemical transformations, can be susceptible to various degradation pathways. Consequently, a thorough understanding of the chemical stability of this compound is critical for ensuring its quality, and by extension, the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for assessing its purity and degradation.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, moisture, light, and pH. Understanding these factors is crucial for preventing degradation and ensuring the long-term integrity of the compound.

Hydrolytic Stability

Hydrolysis represents a primary degradation pathway for nitriles, including this compound. The presence of water can lead to the conversion of the nitrile group to a carboxylic acid, proceeding through an amide intermediate. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4][5]

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][2][5] This leads to the formation of an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid, (R)-2-methoxypropanoic acid, and an ammonium salt.[4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the nitrile carbon.[1][3] This pathway also proceeds through an amide intermediate to form the carboxylate salt, which upon acidification, yields (R)-2-methoxypropanoic acid.[4] The rate of base-catalyzed hydrolysis can be significantly faster than acid-catalyzed hydrolysis.

The presence of moisture in solvents or exposure to atmospheric humidity can initiate hydrolysis. Therefore, maintaining anhydrous conditions during storage and handling is paramount. Safety data for the related compound, 3-methoxypropionitrile, indicates that it decomposes in contact with water.[6][7]

Thermal Stability

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules. While specific photostability data for this compound is not extensively documented, general principles of photochemistry suggest that the nitrile and methoxy functional groups could be susceptible to photodegradation. It is therefore prudent to protect the compound from light to minimize the risk of photolytic decomposition. Safety data for 3-methoxypropionitrile warns that long-standing contact with air and light may result in the formation of potentially explosive peroxides.[9]

Incompatible Materials